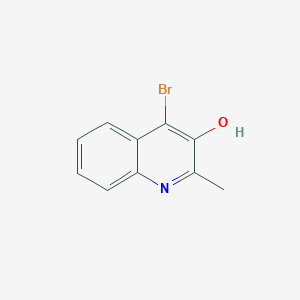

4-Bromo-2-methylquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-10(13)9(11)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLMRQHMWOMEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157503 | |

| Record name | 4-Bromo-2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13235-12-6 | |

| Record name | 4-Bromo-2-methyl-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13235-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylquinolin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013235126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methylquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Methylquinolin 3 Ol and Analogous Structures

Direct Synthetic Routes to 4-Bromo-2-methylquinolin-3-ol

Direct approaches to this compound primarily involve the bromination of 2-methylquinolin-3-ol (B1297092). This can be achieved through various brominating agents and reaction conditions, as well as through one-pot or multi-step synthetic sequences.

Bromination of 2-Methylquinolin-3-ol Precursors

The most straightforward method for the synthesis of this compound is the direct bromination of 2-methylquinolin-3-ol. This reaction typically employs brominating agents such as N-bromosuccinimide (NBS). The hydroxyl group at the 3-position and the methyl group at the 2-position of the quinoline (B57606) ring influence the regioselectivity of the bromination, directing the bromine atom to the 4-position. The reactivity of the quinoline ring towards electrophilic substitution is a key factor in this process.

The bromination of quinoline derivatives is a well-established synthetic strategy. For instance, the bromination of 8-substituted quinolines has been optimized to produce mono- and dibromo derivatives with varying ratios depending on the equivalents of bromine used. researchgate.net In some cases, the choice of solvent can influence the yield of the brominated product. researchgate.net

One-Pot and Multi-Step Approaches to the Brominated Quinoline Core

While direct bromination is common, one-pot and multi-step syntheses offer alternative routes to the brominated quinoline core. One-pot syntheses are advantageous as they can reduce reaction time and simplify purification processes. For example, a one-pot synthesis of 2-seleno-4-methylquinoline from 2-chloro-4-methylquinoline (B123181) has been reported. researchgate.netmdpi.org Although this example does not yield the exact target compound, it demonstrates the feasibility of one-pot approaches for synthesizing substituted quinolines.

Multi-step syntheses, on the other hand, allow for greater control over the introduction of functional groups. A typical multi-step approach might involve the initial synthesis of the 2-methylquinolin-3-ol scaffold followed by a separate bromination step. The synthesis of various brominated quinoline compounds has been achieved through regioselective bromination and subsequent reactions, starting from precursors like 1,2,3,4-tetrahydroquinoline (B108954) (THQ). nih.govnih.gov

Strategies for Constructing the 2-Methylquinolin-3-ol Scaffold

The synthesis of the 2-methylquinolin-3-ol scaffold is a critical prerequisite for the subsequent bromination to yield this compound. Various classical and contemporary methods are employed for the construction of the quinoline ring.

Classical Cyclization Reactions and Their Adaptations

Several named reactions are fundamental to quinoline synthesis and can be adapted to produce the 2-methylquinolin-3-ol scaffold. These include:

Knorr Synthesis: This reaction involves the cyclization of β-ketoanilides in the presence of a strong acid. By selecting appropriate starting materials, this synthesis can be tailored to produce 2-hydroxyquinolines.

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. At lower temperatures, it yields 4-hydroxyquinolines, while at higher temperatures, 2-quinolones are formed.

Skraup Synthesis: This is a classic method for synthesizing quinolines by reacting aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.

Doebner Reaction: This reaction involves the condensation of an aromatic amine, an α,β-unsaturated carbonyl compound, and pyruvic acid to form quinoline-4-carboxylic acids.

Povarov Reaction: This is a [4+2] cycloaddition reaction between an aromatic imine and an electron-rich alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines.

These classical methods, while foundational, may have limitations such as harsh reaction conditions or low yields.

Condensation Reactions Utilizing o-Aminobenzaldehyde and Chloroacetone

A more direct approach to the 2-methylquinolin-3-ol scaffold involves the condensation of o-aminobenzaldehyde with chloroacetone. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes an intramolecular cyclization to form the quinoline ring. This method offers a straightforward route to the desired scaffold.

Contemporary Methods for Quinoline Ring Formation

Modern synthetic chemistry has introduced a variety of new methods for quinoline ring formation, often with improved efficiency and milder reaction conditions. These include:

Metal-catalyzed cyclizations: Transition metals like palladium and copper are used to catalyze the cyclization of various precursors to form the quinoline ring. For example, palladium-catalyzed annulations of 2-alkynylbenzyl azides can selectively afford 4-bromoisoquinolines or 4-bromoisoquinolones under different conditions. researchgate.net

Electrophilic cyclization: The 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I2, and Br2 can afford 3-halogen-containing quinolines. nih.gov

One-pot multicomponent reactions: These reactions combine multiple starting materials in a single step to construct complex molecules like quinolines, offering high atom economy and efficiency.

These contemporary methods provide versatile and efficient alternatives to the classical approaches for synthesizing the 2-methylquinolin-3-ol scaffold.

Data Tables

Table 1: Classical Quinoline Syntheses

| Synthesis Name | Reactants | Product Type |

| Knorr Synthesis | β-ketoanilides | 2-hydroxyquinolines |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | 4-hydroxyquinolines or 2-quinolones |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Quinolines |

| Doebner Reaction | Aromatic amine, α,β-unsaturated carbonyl compound, pyruvic acid | Quinoline-4-carboxylic acids |

| Povarov Reaction | Aromatic imine, electron-rich alkene | Tetrahydroquinolines |

Table 2: Brominating Agents for Quinoline Synthesis

| Reagent | Abbreviation | Use |

| N-Bromosuccinimide | NBS | Direct bromination of 2-methylquinolin-3-ol |

| Bromine | Br₂ | Bromination of 8-substituted quinolines researchgate.net |

| Bromine in Acetic Acid | Br₂/AcOH | Bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) researchgate.net |

Bromination Techniques in Quinoline Synthesis

The strategic introduction of a bromine atom onto the quinoline framework is a fundamental step in the synthesis of many valuable compounds, including this compound. The position of the bromine atom is a critical determinant of the molecule's subsequent reactivity and biological properties. Consequently, the development of precise and efficient bromination methods is a significant focus in synthetic chemistry.

Regioselective Bromination Protocols

Achieving regioselectivity—the control over the position of a chemical transformation—is paramount in the synthesis of specifically substituted quinolines like this compound. For this target molecule, the bromine must be introduced exclusively at the C4 position.

The electronic properties of the starting material, 2-methylquinolin-3-ol, inherently guide this regioselectivity. The hydroxyl group at C3 and the methyl group at C2 are electron-donating groups that activate the quinoline ring towards electrophilic substitution. They specifically direct incoming electrophiles to the C4 position, which is electronically enriched.

A widely used protocol for this transformation is the electrophilic bromination using N-Bromosuccinimide (NBS). nih.govnih.gov This reagent provides a source of electrophilic bromine (Br+) that readily attacks the electron-rich C4 position of the 2-methylquinolin-3-ol core. This method is favored for its mild reaction conditions and high selectivity, minimizing the formation of unwanted side products. The reaction typically proceeds efficiently at room temperature in a suitable solvent. nih.gov

Metal-Free Halogenation Approaches

To align with the principles of green chemistry and to avoid potential contamination of the final products with residual metals, metal-free halogenation strategies are increasingly important. nih.govmdpi.com The synthesis of this compound can be effectively accomplished using such methods.

The use of N-halosuccinimides, particularly N-Bromosuccinimide (NBS), is a cornerstone of metal-free bromination. mdpi.comrsc.org As an electrophilic brominating agent, NBS does not require a metal catalyst to facilitate the reaction with activated substrates like 2-methylquinolin-3-ol. The reaction is often carried out in non-polar solvents, and its simplicity and efficiency make it a preferred industrial and laboratory method. researchgate.net

Another metal-free approach involves the use of molecular bromine (Br₂). researchgate.netresearchgate.netnuph.edu.ua While effective, reactions with Br₂ can sometimes be less selective than those with NBS and may require careful control of stoichiometry and reaction conditions to prevent over-bromination or the formation of isomeric byproducts. researchgate.netresearchgate.net Using Br₂ in solvents like acetic acid or chloroform (B151607) is a common practice. nuph.edu.ua

Reagents and Conditions for Bromine Introduction

The successful synthesis of this compound hinges on the appropriate selection of brominating agents and the optimization of reaction conditions. Several combinations have been proven effective for the bromination of quinoline and related heterocyclic systems. nih.gov

N-Bromosuccinimide (NBS) stands out as a highly effective reagent for this specific transformation. It is typically used in chlorinated solvents such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄) at room temperature. nih.gov

Molecular bromine (Br₂) is another viable reagent. researchgate.net The reaction conditions often involve using acetic acid as a solvent. nuph.edu.ua However, controlling the reaction to achieve mono-bromination at the desired C4 position can be more challenging compared to using NBS.

The following table summarizes common reagents and conditions used for the bromination of quinoline systems.

| Reagent | Solvent | Temperature | Key Characteristics |

| N-Bromosuccinimide (NBS) | Chloroform (CHCl₃) | Room Temperature | High regioselectivity for C4 position; Mild conditions. nih.gov |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Room Temperature | Effective metal-free option. |

| Molecular Bromine (Br₂) | Acetic Acid | Room Temperature | Can require careful control to avoid polybromination. researchgate.netresearchgate.netnuph.edu.ua |

| Molecular Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp | Used for various quinoline brominations. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Methylquinolin 3 Ol

Reactions Involving the Bromine Substituent at C-4

The bromine atom at the C-4 position of the quinoline (B57606) ring is a versatile handle for synthetic modification. Its electron-withdrawing nature and its capacity to act as a good leaving group make this position susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The C-4 position of the quinoline nucleus is activated towards nucleophilic attack, and the bromine atom serves as an effective leaving group. This reactivity allows for the direct displacement of bromide by a variety of nucleophiles, enabling the introduction of diverse functionalities. While studies on 4-bromo-2-methylquinolin-3-ol itself are specific, the reactivity patterns can be inferred from analogous systems such as 4-chloroquinolines. For instance, investigations on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated successful substitution reactions with various nucleophiles. youtube.com

These reactions typically proceed by the addition of the nucleophile to the C-4 carbon, followed by the elimination of the bromide ion. This pathway facilitates the synthesis of 4-substituted quinoline derivatives, which are of significant interest for their potential applications. Common nucleophiles employed in such reactions include:

Nitrogen Nucleophiles : Amines, hydrazines, and azides can displace the C-4 halogen to form 4-amino, 4-hydrazino, and 4-azidoquinoline (B3382245) derivatives, respectively. youtube.com

Sulfur Nucleophiles : Thiols and their corresponding anions can be used to introduce sulfanyl (B85325) groups at the C-4 position. youtube.com

The presence of activating groups, such as a nitro group, adjacent to the bromine atom can further enhance the rate of nucleophilic substitution. rsc.org

The carbon-bromine bond at the C-4 position is an ideal site for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prevalent in this context. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds. For example, various substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes have been successfully coupled with substituted boronic acids using a [(dppf)PdCl₂] catalyst and Cs₂CO₃ as the base in a water/1,4-dioxane solvent system. acs.org This demonstrates the feasibility of applying Suzuki coupling to the C-4 bromine of the quinoline core to synthesize biaryl derivatives.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C-4 position and a terminal alkyne. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst like CuI, in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov This methodology has been successfully applied to various bromo-substituted heterocyclic systems to produce 4-alkynyl derivatives. nih.govgoogle.com

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the quinoline.

Transmetalation : The organic group from the organometallic coupling partner (e.g., organoboron in Suzuki coupling) is transferred to the palladium center.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. rsc.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles An interactive data table will be displayed here in a compatible browser.

| Reaction Type | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | Arylboronic acid | 4-Aryl derivative |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Et₃N | Terminal alkyne | 4-Alkynyl derivative |

Reactivity at the C-3 Hydroxyl Group

The phenolic hydroxyl group at the C-3 position exhibits its own characteristic reactivity, including O-functionalization and participation in tautomeric equilibria.

The hydroxyl group can undergo various functionalization reactions, such as alkylation and acylation, to form ethers and esters, respectively. These transformations can alter the molecule's physical and biological properties. Selective O-alkylation over N-alkylation in related quinolinone systems has been achieved, highlighting the possibility of targeting the oxygen atom for functionalization. researchgate.net Similarly, strategies for the regioselective O-acylation of polyphenols using intermolecular cooperative transesterification suggest that the C-3 hydroxyl group could be selectively acylated under appropriate basic conditions (e.g., K₂CO₃ in DMSO). bohrium.com

Furthermore, the hydroxyl group can be involved in oxidative processes. For instance, the oxidation of a quinoline-3-boronic acid with peracetic acid has been shown to yield the corresponding quinolin-3-ol in excellent yield, demonstrating a transformation at the C-3 position that results in the hydroxyl functionality. mdma.ch The hydroxyl group itself can also be oxidized, though specific examples for this substrate are less common. rsc.org

This compound can exist in equilibrium with its keto tautomer, 4-bromo-2-methylquinolin-3(4H)-one. This represents a form of keto-enol tautomerism common in hydroxy-substituted nitrogen heterocycles. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.

Studies utilizing ¹³C NMR spectroscopy and quantum-chemical calculations on closely related 3-substituted 2-methyl-quinolin-4(1H)-ones (which are tautomers of 4-hydroxyquinolines) have provided insight into this equilibrium. youtube.com These investigations have shown that for a range of substituents, the quinolin-4(1H)-one (keto) form is significantly favored in DMSO-d₆ solution. youtube.com The chemical shift of the C-4 carbon is a key indicator, with a significant deshielding observed in the ¹³C NMR spectrum for the keto form compared to the calculated value for the hydroxy (enol) isomer. youtube.com This preference for the keto tautomer has important implications for the molecule's reactivity, as the chemical properties of the keto form (e.g., reactivity at the C-3 position adjacent to the carbonyl) will differ from those of the enol form.

Transformations at the C-2 Methyl Group

The methyl group at the C-2 position is not merely a passive substituent; its protons are activated by the adjacent nitrogen atom in the quinoline ring, making it susceptible to a variety of transformations.

Oxidation: The C-2 methyl group can be oxidized to afford higher oxidation state functionalities. Depending on the oxidant and reaction conditions, it can be converted into a formyl group (aldehyde) or a carboxyl group (carboxylic acid). For example, treatment of 2-methylquinoline (B7769805) with reagents like selenium dioxide or a system of I₂/TBHP (tert-butyl hydroperoxide) can yield quinoline-2-carbaldehyde. acs.orgnih.gov More vigorous oxidation, for instance with nickel peroxide in an aqueous base, can convert the methyl group of a related 2-methylquinoline-3-carboxylic acid into a carboxylic acid, yielding quinoline-2,3-dicarboxylic acid. tandfonline.com

Condensation Reactions: The activated protons of the C-2 methyl group can be removed by a base to generate a nucleophilic intermediate. This intermediate can then participate in condensation reactions with electrophiles, most notably aldehydes. A classic example is the condensation with benzaldehyde, which, often carried out in acetic anhydride (B1165640), proceeds via an aldol-type addition followed by dehydration to yield a 2-styrylquinoline (B1231325) derivative. rsc.org This reaction provides a direct method for C-C bond formation and the synthesis of extended conjugated systems.

Alkylation: The C-2 methyl group can also undergo α-alkylation. A notable method involves a "borrowing hydrogen" pathway catalyzed by heterogeneous catalysts like platinum supported on alumina (B75360) (Pt/Al₂O₃). researchgate.net In this process, an alcohol (e.g., benzyl (B1604629) alcohol) is first dehydrogenated by the catalyst to an aldehyde. This aldehyde then undergoes an aldol (B89426) condensation with the 2-methylquinoline. The resulting alkene intermediate is subsequently hydrogenated by the platinum-hydride species generated in the initial step, leading to the α-alkylated product (e.g., 2-phenethyl-quinoline). researchgate.net

Table 2: Summary of Reactivity at Different Positions of this compound An interactive data table will be displayed here in a compatible browser.

| Position | Functional Group | Reaction Type | Reagents/Catalysts | Resulting Functionality |

|---|---|---|---|---|

| C-4 | Bromine | Nucleophilic Substitution | Amines, Hydrazines, Azides | 4-Amino, 4-Hydrazino, 4-Azido |

| C-4 | Bromine | Suzuki-Miyaura Coupling | Pd Catalyst, Base, Boronic Acid | 4-Aryl |

| C-4 | Bromine | Sonogashira Coupling | Pd/Cu Catalyst, Base, Alkyne | 4-Alkynyl |

| C-3 | Hydroxyl | O-Acylation | Base (e.g., K₂CO₃) | 3-Acyloxy |

| C-3/C-4 | Hydroxyl/Ring | Tautomerism | (Equilibrium) | Keto form (quinolin-3(4H)-one) |

| C-2 | Methyl | Oxidation | SeO₂, I₂/TBHP, NiO₂ | Aldehyde, Carboxylic Acid |

| C-2 | Methyl | Condensation | Aldehydes, Base/Acid | 2-Styryl |

| C-2 | Methyl | α-Alkylation | Alcohols, Pt/Al₂O₃ Catalyst | 2-Alkyl |

Ring System Reactivity and Fused Heterocyclic Formation

The quinolin-3-ol core is a privileged scaffold for the construction of fused heterocyclic systems. The nucleophilicity of the hydroxyl group and the C4 position, facilitated by the electron-donating nature of the hydroxyl group, drives reactions such as intramolecular heterocyclization and annulation.

Electrophilic intramolecular heterocyclization is a powerful strategy for forming fused rings, where an external electrophile activates a tethered π-system (like an alkene or alkyne), which is then intercepted by an internal nucleophile. In the context of the quinolin-3-ol system, the hydroxyl group is a poised nucleophile for such cyclizations.

This reactivity is demonstrated in the transformation of a closely related substrate, 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol. When treated with bromine, this compound undergoes an electrophilic intramolecular heterocyclization. The reaction is initiated by the attack of the alkene on bromine, forming a cyclic bromonium ion intermediate. This is followed by the intramolecular attack of the enolic hydroxyl group at the C4 position, leading to the formation of a five-membered dihydrofuran ring fused to the quinoline core. The resulting product is a 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide. This intermediate can be readily converted to various substituted furo[3,2-c]quinolines upon treatment with nucleophiles.

Annulation, the construction of a new ring onto an existing one, is a key strategy for expanding the complexity of the quinoline scaffold. Both acid-catalyzed and metal-catalyzed methods have been developed for this purpose.

An elegant example is the acid-catalyzed tandem annulation of 4-hydroxyquinolin-2-one derivatives with propargylic alcohols. nih.gov This reaction can proceed through two different pathways depending on the structure of the propargylic alcohol. One pathway involves a Friedel–Crafts-type alkylation at the C3 position of the quinoline, followed by a 5-exo-dig ring closure, to afford furo[3,2-c]quinolone derivatives. nih.gov This demonstrates a step-economic method for building a fused five-membered heterocyclic ring onto the quinoline framework. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (pTsOH·H₂O) or a copper salt like CuOTf. nih.gov

Table 2: Synthesis of Furo[3,2-c]quinolones via Copper-Catalyzed Annulation Data sourced from PubMed Central. nih.gov

| R¹ Substituent | R² Substituent | Product | Yield (%) |

| Ph | H | (Z)-3-benzylidene-4-methyl-3,3a-dihydro-2H-furo[3,2-c]quinolin-2-one | 55% |

| 4-MeC₆H₄ | H | (Z)-4-methyl-3-(4-methylbenzylidene)-3,3a-dihydro-2H-furo[3,2-c]quinolin-2-one | 60% |

| 4-MeOC₆H₄ | H | (Z)-3-(4-methoxybenzylidene)-4-methyl-3,3a-dihydro-2H-furo[3,2-c]quinolin-2-one | 58% |

| 4-FC₆H₄ | H | (Z)-3-(4-fluorobenzylidene)-4-methyl-3,3a-dihydro-2H-furo[3,2-c]quinolin-2-one | 45% |

| 4-ClC₆H₄ | H | (Z)-3-(4-chlorobenzylidene)-4-methyl-3,3a-dihydro-2H-furo[3,2-c]quinolin-2-one | 48% |

| 4-BrC₆H₄ | H | (Z)-3-(4-bromobenzylidene)-4-methyl-3,3a-dihydro-2H-furo[3,2-c]quinolin-2-one | 41% |

| 2-ClC₆H₄ | H | (Z)-3-(2-chlorobenzylidene)-4-methyl-3,3a-dihydro-2H-furo[3,2-c]quinolin-2-one | 31% |

Reaction Conditions: 4-hydroxy-1-methylquinolin-2(1H)-one (0.5 mmol), secondary propargylic alcohol (0.5 mmol), CuOTf (0.05 mmol) in 1,2-DCE (5 mL) at 84 °C for 10 h.

Palladium-catalyzed annulation reactions also represent a versatile strategy. These processes often involve the reaction of a halo-quinoline with a suitable coupling partner, such as an alkyne, to construct fused carbocyclic or heterocyclic rings. researchgate.net For instance, the palladium-catalyzed annulation of o-alkynylphenols can be used to construct substituted benzofurans, a reaction class that is mechanistically relevant to the construction of furoquinolines. nih.gov These reactions typically proceed via coordination of the palladium catalyst, a nucleophilic addition or carbopalladation step, and subsequent reductive elimination to furnish the annulated product. researchgate.netnih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Methylquinolin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 4-Bromo-2-methylquinolin-3-ol, both ¹H and ¹³C NMR would provide crucial data for confirming the substitution pattern on the quinoline (B57606) core.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the methyl group protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents (bromo, methyl, and hydroxyl groups) and their positions on the bicyclic system.

The aromatic region, typically between δ 7.0 and 8.5 ppm, would likely display a set of multiplets corresponding to the four protons on the benzene (B151609) ring portion of the quinoline core (H-5, H-6, H-7, and H-8). The exact chemical shifts and coupling patterns would depend on the specific electronic environment created by the substituents on the pyridine (B92270) ring. The methyl group at the C-2 position is expected to appear as a sharp singlet in the upfield region, likely around δ 2.5 ppm. The hydroxyl proton at C-3 would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but could be anticipated in the range of δ 5.0-9.0 ppm.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.5 | s (singlet) |

| OH | 5.0 - 9.0 | br s (broad singlet) |

The carbon atom C-4, being directly attached to the electronegative bromine atom, is expected to be significantly deshielded, with a chemical shift in the range of δ 110-120 ppm. The carbon bearing the hydroxyl group, C-3, would also be deshielded. The methyl carbon (C-11) would appear at the most upfield region of the spectrum, typically around δ 20-25 ppm. The remaining aromatic carbons of the quinoline core would resonate in the typical range for aromatic and heteroaromatic compounds, from approximately δ 120 to 150 ppm.

A key aspect of the ¹³C NMR analysis for this compound would be the investigation of potential tautomerism. This compound can exist in equilibrium with its keto tautomer, 4-Bromo-2-methyl-1,4-dihydroquinolin-3-one. The chemical shift of the C-4 carbon can serve as a diagnostic marker to distinguish between these forms. In the enol form (quinolin-3-ol), the C-4 is an sp²-hybridized carbon in an aromatic system, while in the keto form, it would be an sp³-hybridized carbon. This would result in a significant upfield shift for the C-4 signal in the keto tautomer compared to the enol form. Studies on similar 3-substituted 2-methyl-quinolin-4(1H)-ones have shown that the chemical shift of C-4 is a reliable indicator of the predominant tautomeric form in solution.

Expected ¹³C NMR Data for this compound (Enol Form)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150-155 |

| C-3 | ~140-145 |

| C-4 | ~110-120 |

| C-4a | ~145-150 |

| C-5 | ~125-130 |

| C-6 | ~120-125 |

| C-7 | ~130-135 |

| C-8 | ~115-120 |

| C-8a | ~140-145 |

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the hydroxyl group would likely be observed in the 1200-1300 cm⁻¹ range. The presence of the bromine atom is expected to give a C-Br stretching vibration in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch (CH₃) | 2850-3000 | Medium |

| C=C and C=N stretch | 1400-1600 | Medium to Strong |

| C-O stretch | 1200-1300 | Medium |

Raman spectroscopy, being complementary to IR spectroscopy, would provide further vibrational information. The aromatic ring stretching vibrations, which are often strong in Raman spectra, would be prominent. The symmetric vibrations of the quinoline ring system are expected to be particularly Raman active. The C-Br stretching vibration would also be observable in the Raman spectrum.

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | ~1000 |

| C=C and C=N stretch | 1400-1600 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of a bromine atom, the molecular ion peak would appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensities, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion would provide further structural evidence. Plausible fragmentation pathways could include the loss of a bromine radical (M⁺ - Br), a methyl radical (M⁺ - CH₃), or a molecule of carbon monoxide (M⁺ - CO) from the heterocyclic ring. The relative abundance of these fragment ions would depend on their stability.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|

| [M]⁺ | 237/239 | Molecular Ion |

| [M-Br]⁺ | 158 | Loss of Bromine |

| [M-CH₃]⁺ | 222/224 | Loss of Methyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is typically characterized by absorptions arising from π → π* and n → π* transitions. The quinoline ring system, being a conjugated π-system, gives rise to intense π → π* transitions. The presence of substituents such as the bromo, methyl, and hydroxyl groups can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). These substituents can act as auxochromes, modifying the absorption intensity and wavelength through their electronic effects (mesomeric and inductive effects).

Based on the general understanding of quinoline derivatives, the UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands in the UV region. The π → π* transitions of the quinoline nucleus are likely to appear as strong absorption bands, while the n → π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, are expected to be of lower intensity. The solvent in which the spectrum is recorded can also influence the position and intensity of these bands.

A hypothetical representation of the kind of data obtained from a UV-Vis spectroscopic analysis is presented in the table below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Ethanol | ~280 | High | π → π |

| Ethanol | ~320 | Moderate | π → π |

| Cyclohexane | ~350 | Low | n → π* |

Note: The data in this table is hypothetical and serves as an illustrative example of typical UV-Vis spectral data for a substituted quinoline.

Advanced Spectroscopic Techniques for Comprehensive Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic compounds.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom, including the methyl carbon, the carbons of the quinoline ring, and the carbon atoms bearing the bromo and hydroxyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the quinoline ring, and the C-Br stretching vibration.

The combined application of these advanced spectroscopic techniques would provide a comprehensive and unambiguous structural characterization of this compound. While detailed experimental data for this specific compound is sparse in the public domain, the principles and expected outcomes from these analytical methods are well-established for quinoline derivatives.

Theoretical and Computational Insights into this compound Elusive

A comprehensive review of available scientific literature reveals a notable absence of dedicated theoretical and computational studies on the chemical compound this compound. Despite the significant interest in the broader class of quinoline derivatives within computational and medicinal chemistry, this specific molecule has not been the subject of detailed quantum chemical analysis in published research.

Computational chemistry is a powerful tool for elucidating the electronic structure, molecular geometry, and reactivity of molecules. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely employed to predict a wide range of molecular properties, offering insights that complement experimental findings. For many substituted quinolines, these methods have been used to explore their tautomeric equilibria, predict spectroscopic characteristics like NMR chemical shifts and vibrational frequencies, and understand their biological activities.

However, specific data resulting from such computational investigations on this compound are not present in the accessible scientific literature. Consequently, a detailed discussion on its quantum chemical calculations, including the application of various DFT functionals, post-Hartree-Fock methods, the selection of basis sets, and the implementation of solvation models, cannot be constructed based on current knowledge.

Similarly, in-depth computational investigations into the tautomerism of this compound, which would involve mapping the energy landscape to determine the relative stability of its different tautomeric forms (the -ol and -one forms), have not been reported. Such studies are crucial for understanding the fundamental chemistry of quinolinols, as the position of the tautomeric equilibrium can significantly influence their chemical and physical properties. The theoretical prediction of its spectroscopic parameters, which would be invaluable for its experimental characterization, also remains an unaddressed area in computational research.

While general principles of computational chemistry and the expected behavior of similar brominated quinolinol systems can be inferred from the vast body of literature on related compounds, a scientifically rigorous article focusing solely on this compound, as per the specified detailed outline, cannot be generated at this time due to the lack of specific research findings. The absence of such studies represents a gap in the current scientific knowledge and highlights an opportunity for future computational research to characterize this particular quinoline derivative.

Theoretical and Computational Studies on 4 Bromo 2 Methylquinolin 3 Ol

Mechanistic Computational Studies of Reactions Involving 4-Bromo-2-methylquinolin-3-ol

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and potential energy surfaces that are often difficult to obtain through experimental methods alone. For a molecule such as this compound, computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting its reactivity and understanding the pathways of its transformations.

The reactivity of this compound is largely dictated by its functional groups: the quinoline (B57606) core, the bromine atom at the 4-position, the methyl group at the 2-position, and the hydroxyl group at the 3-position. Mechanistic computational studies would typically focus on several key reaction types:

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The bromine atom is a potential leaving group, making the C4 position susceptible to nucleophilic attack. DFT calculations can be employed to model the reaction pathway of SNAr reactions with various nucleophiles. These calculations can determine the activation energies for the formation of the Meisenheimer complex intermediate and the subsequent departure of the bromide ion. The influence of the electron-donating hydroxyl and methyl groups on the reaction barrier can also be quantified.

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Ring: The quinoline ring system can undergo electrophilic substitution. Computational models can predict the most likely sites of substitution by calculating the energies of the sigma complexes (Wheland intermediates) for attack at each available position on the benzene moiety. Molecular electrostatic potential (MEP) maps can also provide a qualitative prediction of the regions most susceptible to electrophilic attack.

Reactions of the Hydroxyl Group: The 3-hydroxyl group can participate in various reactions, such as O-alkylation, O-acylation, or oxidation. Theoretical studies can model the transition states for these transformations, providing insights into the reaction kinetics and thermodynamics. For instance, the pKa of the hydroxyl group can be computationally estimated to predict its acidity.

C-H Activation/Functionalization: Modern synthetic methods often involve the direct functionalization of C-H bonds. mdpi.com Computational studies can explore the feasibility of transition-metal-catalyzed C-H activation at various positions on the quinoline ring of this compound. mdpi.com These studies would model the coordination of the catalyst, the C-H bond cleavage step, and the subsequent bond-forming reductive elimination.

A typical computational workflow for studying a reaction mechanism involving this compound would involve:

Optimization of the geometries of reactants, intermediates, transition states, and products.

Frequency calculations to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states).

Intrinsic Reaction Coordinate (IRC) calculations to ensure that a transition state connects the correct reactants and products.

The table below illustrates the type of data that could be generated from a DFT study on the SNAr reaction of this compound with a generic nucleophile (Nu-).

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants (this compound + Nu-) | 0.0 | - |

| 2 | Transition State 1 (TS1) | +15.2 | C4-Nu bond forming, C4-Br bond length |

| 3 | Meisenheimer Intermediate | -5.8 | C4-Nu and C4-Br bond lengths, ring geometry |

| 4 | Transition State 2 (TS2) | +12.5 | C4-Br bond breaking |

| 5 | Products (4-Nu-2-methylquinolin-3-ol + Br-) | -20.7 | - |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics and Conformational Analysis

While the quinoline ring system is largely planar, the substituents on this compound can exhibit some conformational flexibility. The orientation of the hydroxyl proton and the rotation of the methyl group are the primary degrees of freedom. Conformational analysis, typically performed using computational methods, aims to identify the most stable arrangements of these groups and the energy barriers between them.

DFT calculations can be used to perform a potential energy surface scan by systematically rotating the dihedral angle of the C3-O-H bond and the C2-C-H bonds of the methyl group to identify the global and local energy minima. The relative energies of these conformers provide insight into their populations at thermal equilibrium.

Molecular dynamics (MD) simulations offer a more dynamic picture of the conformational behavior of this compound. nih.govresearchgate.net In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of how the molecule's structure fluctuates in different environments, such as in a solvent or in the presence of a biological macromolecule.

Key insights that can be gained from MD simulations of this compound include:

Solvent Effects: MD simulations can reveal how solvent molecules arrange around the solute and how this influences its conformational preferences. The formation of hydrogen bonds between the hydroxyl group and protic solvents can be explicitly studied.

Intermolecular Interactions: When studying the interaction of this compound with a target protein, for example, MD simulations can provide detailed information about the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking), and the residence time of the molecule in the binding site. nih.gov

The following table presents hypothetical data from a conformational analysis of the hydroxyl group orientation in this compound.

| Conformer | H-O-C3-C4 Dihedral Angle | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (syn-periplanar) | 0° | 0.0 | 75 |

| B (anti-periplanar) | 180° | 0.8 | 25 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Such theoretical and computational studies are crucial for building a comprehensive understanding of the chemical behavior of this compound, guiding synthetic efforts, and predicting its potential applications in various fields of chemistry.

Applications in Advanced Organic Synthesis and Building Block Utility

4-Bromo-2-methylquinolin-3-ol as a Versatile Synthetic Intermediate

This compound serves as a highly versatile intermediate in organic synthesis, primarily due to the presence of reactive bromo and hydroxyl functional groups on the quinoline (B57606) scaffold. The bromine atom at the C4 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. This reactivity is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular frameworks from simpler precursors.

The utility of 4-bromoquinolines as electrophilic partners in cross-coupling reactions is well-documented. For instance, palladium catalysts facilitate Suzuki-Miyaura couplings with boronic acids, Heck couplings with alkenes, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations with amines. These transformations provide efficient routes to novel quinoline derivatives functionalized at the 4-position, which are of significant interest in medicinal chemistry and materials science. The presence of the 3-hydroxyl and 2-methyl groups can influence the electronic properties and steric environment of the quinoline ring, thereby modulating the reactivity of the C-Br bond.

Furthermore, the 3-hydroxyl group can be leveraged for various chemical modifications. It can be alkylated, acylated, or used as a directing group in certain reactions, adding another layer of versatility to this building block. The strategic manipulation of both the bromo and hydroxyl functionalities allows for a stepwise and controlled elaboration of the quinoline core.

| Reaction Type | Reagent/Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | 4-Aryl/heteroaryl-2-methylquinolin-3-ol |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-2-methylquinolin-3-ol |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-Amino-2-methylquinolin-3-ol (B15071114) |

| O-Alkylation | Alkyl halide, base | 4-Bromo-3-alkoxy-2-methylquinoline |

Incorporation into Complex Molecular Architectures

The structural features of this compound make it an excellent starting material for the synthesis of more complex and polycyclic molecular architectures. The ability to selectively functionalize the C4 position via cross-coupling reactions is a key strategy for extending the molecular framework. For example, coupling with a suitably functionalized boronic acid can introduce a new ring system or a side chain that can be further elaborated.

One notable application is in the synthesis of fused heterocyclic systems. By introducing a substituent at the C4 position that contains a reactive functional group, an intramolecular cyclization can be induced to form a new ring fused to the quinoline core. For instance, a Sonogashira coupling with an alkyne bearing a terminal hydroxyl group, followed by an intramolecular cyclization, could yield a furo[3,2-c]quinoline derivative. Similarly, the introduction of an ortho-functionalized aryl group via a Suzuki coupling can set the stage for subsequent ring-closing reactions to generate complex polyaromatic systems.

The 3-hydroxyl group can also participate in cyclization reactions. For example, it can react with an adjacent functional group introduced at the C4 position to form a new heterocyclic ring. This dual functionality of the molecule, allowing for sequential or tandem reactions at two different sites, is highly valuable in the construction of intricate molecular designs.

| Starting Material | Reaction Sequence | Resulting Complex Architecture |

| This compound | 1. Sonogashira coupling with a protected amino-alkyne. 2. Deprotection and intramolecular cyclization. | Pyrrolo[3,2-c]quinoline derivative |

| This compound | 1. Suzuki coupling with 2-formylphenylboronic acid. 2. Intramolecular condensation. | Benzo[c]acridin-7-ol derivative |

Role in Multicomponent Reaction Development

While specific examples involving this compound in multicomponent reactions (MCRs) are not extensively reported, its structural motifs suggest potential applications in the development of novel MCRs. Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy.

The quinoline scaffold itself can be synthesized via MCRs, and existing quinoline derivatives can be employed as substrates in subsequent MCRs. For instance, the 3-hydroxyl group of this compound could potentially act as a nucleophilic component in certain MCRs. Furthermore, the development of new MCRs could involve the in-situ generation of a reactive intermediate from this compound, which then participates in the multicomponent assembly.

The exploration of this compound in MCRs represents a promising area for future research. Its bifunctional nature could allow for its participation in novel reaction cascades, leading to the rapid generation of complex and diverse molecular libraries based on the quinoline framework.

Strategic Use in Diversification of Quinoline Scaffolds

The strategic functionalization of the quinoline scaffold is a key objective in drug discovery and materials science, and this compound is an ideal platform for such diversification efforts. The C-Br bond at the 4-position serves as a versatile handle for introducing a wide range of chemical functionalities. researchgate.net

A common strategy for scaffold diversification is to perform a series of palladium-catalyzed cross-coupling reactions on the this compound core. semanticscholar.org By employing a library of different boronic acids, alkynes, or amines, a corresponding library of 4-substituted quinoline derivatives can be rapidly synthesized. This parallel synthesis approach is highly efficient for exploring the structure-activity relationships of novel compounds.

In addition to C-C and C-N bond-forming reactions, the bromine atom can also be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this typically requires activation by electron-withdrawing groups or specific reaction conditions. The 3-hydroxyl group can also be derivatized to further expand the chemical space accessible from this starting material. The combination of modifications at both the C4 and C3 positions allows for a high degree of molecular diversity to be generated from a single, readily accessible building block.

| Diversification Strategy | Reagents | Resulting Library |

| Parallel Suzuki Coupling | Library of diverse boronic acids, Pd catalyst | Library of 4-aryl/heteroaryl-2-methylquinolin-3-ols |

| Combinatorial Sonogashira Coupling | Library of terminal alkynes, Pd/Cu catalyst | Library of 4-alkynyl-2-methylquinolin-3-ols |

| Derivatization of 3-OH group | Various acylating and alkylating agents | Library of 3-O-substituted-4-bromo-2-methylquinolines |

Synthesis and Exploration of Derived Chemical Entities from 4 Bromo 2 Methylquinolin 3 Ol

Systematic Functionalization of the Quinoline (B57606) Core

The strategic functionalization of the quinoline nucleus of 4-Bromo-2-methylquinolin-3-ol allows for the introduction of various substituents, leading to the synthesis of novel derivatives with potentially enhanced biological or material properties. The inherent reactivity of the three functional groups enables a systematic approach to modify the molecule's electronic and steric characteristics.

The bromine atom at the C-4 position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, providing a gateway to carbon-carbon and carbon-heteroatom bond formations. The hydroxyl group at the C-3 position can undergo etherification and esterification reactions, allowing for the introduction of a wide variety of functional groups. Furthermore, the methyl group at the C-2 position can be activated for condensation and oxidation reactions, expanding the synthetic utility of this versatile building block.

Preparation of Fused Heterocyclic Systems (e.g., Furoquinolines, Pyranoquinolines)

The quinoline core of this compound can serve as a foundation for the construction of more complex, fused heterocyclic systems. These annulated structures are of significant interest due to their prevalence in biologically active natural products and synthetic compounds.

Furoquinolines: The synthesis of furo[3,2-c]quinolines can be achieved through intramolecular cyclization reactions. For instance, O-alkylation of the C-3 hydroxyl group with a suitable propargyl halide, followed by a transition-metal-catalyzed cyclization, can lead to the formation of the furan (B31954) ring fused to the quinoline core.

Pyranoquinolines: Similarly, the construction of pyrano[3,2-c]quinolines can be accomplished through reactions that form a six-membered oxygen-containing ring. One common strategy involves the Pechmann condensation of the 3-hydroxyquinoline (B51751) with a β-ketoester. Alternatively, a Williamson ether synthesis with an appropriate three-carbon building block containing a leaving group and a hydroxyl or carbonyl functionality can be employed, followed by intramolecular cyclization.

| Fused System | Synthetic Strategy | Key Intermediates |

| Furoquinolines | Intramolecular cyclization of an O-propargylated precursor | 3-(prop-2-yn-1-yloxy)-4-bromo-2-methylquinoline |

| Pyranoquinolines | Pechmann condensation or Williamson ether synthesis/cyclization | This compound and a β-ketoester |

Derivatization at the Bromine Position (C-4)

The bromine atom at the C-4 position of this compound is a key handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C-4 position of the quinoline and an aryl or vinyl group from a boronic acid or its ester. This is a powerful method for the synthesis of 4-aryl-2-methylquinolin-3-ols, which are valuable scaffolds in medicinal chemistry.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C-4 position with a terminal alkyne, leading to the formation of 4-alkynyl-2-methylquinolin-3-ols. These derivatives can serve as precursors for further transformations or exhibit interesting photophysical properties.

Heck Coupling: The Heck reaction enables the introduction of an alkenyl group at the C-4 position through the coupling with an alkene. This reaction is stereoselective and provides access to various substituted styrylquinolines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, leading to the synthesis of 4-amino-2-methylquinolin-3-ol (B15071114) derivatives. A wide range of primary and secondary amines can be used as coupling partners.

| Reaction | Coupling Partner | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl boronic acid | 4-Aryl/Vinyl-2-methylquinolin-3-ol |

| Sonogashira | Terminal alkyne | 4-Alkynyl-2-methylquinolin-3-ol |

| Heck | Alkene | 4-Alkenyl-2-methylquinolin-3-ol |

| Buchwald-Hartwig | Amine | 4-Amino-2-methylquinolin-3-ol |

Derivatization at the Hydroxyl Position (C-3)

The hydroxyl group at the C-3 position of this compound behaves as a typical phenol, allowing for a variety of derivatization reactions to introduce new functional groups and modify the compound's properties.

O-Alkylation (Etherification): The hydroxyl group can be readily converted into an ether linkage through a Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form the corresponding alkoxide, followed by reaction with an alkyl halide or sulfonate. This method allows for the introduction of a wide range of alkyl, aryl, and functionalized side chains.

O-Acylation (Esterification): Ester derivatives can be prepared by reacting the hydroxyl group with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction provides a straightforward route to a variety of ester-containing quinoline derivatives.

| Reaction | Reagent | Functional Group Introduced |

| O-Alkylation | Alkyl halide/sulfonate + Base | Alkoxy, Aryloxy |

| O-Acylation | Acyl chloride/anhydride + Base | Acyloxy |

Derivatization at the Methyl Position (C-2)

The methyl group at the C-2 position of the quinoline ring is activated by the adjacent nitrogen atom and can participate in a variety of chemical transformations.

Condensation Reactions: The acidic protons of the C-2 methyl group allow it to undergo condensation reactions with various electrophiles, particularly aldehydes and ketones, in the presence of a base. This leads to the formation of new carbon-carbon bonds and the introduction of extended conjugated systems. For example, condensation with an aromatic aldehyde yields a styrylquinoline derivative.

Oxidation Reactions: The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group, depending on the oxidizing agent and reaction conditions employed. These transformations provide access to a range of quinoline-2-carboxylic acid derivatives and their analogues, which are important intermediates in organic synthesis.

| Reaction | Reagent | Product Type |

| Condensation | Aldehyde/Ketone + Base | 2-Styrylquinoline (B1231325) derivative |

| Oxidation | Oxidizing agent (e.g., SeO₂) | Quinoline-2-carbaldehyde, Quinoline-2-carboxylic acid |

Emerging Research Avenues and Future Perspectives for 4 Bromo 2 Methylquinolin 3 Ol Studies

Development of Sustainable and Efficient Synthetic Routes

The conventional synthesis of 4-Bromo-2-methylquinolin-3-ol typically involves the bromination of 2-methylquinolin-3-ol (B1297092) using reagents like N-bromosuccinimide (NBS). While effective at a laboratory scale, this approach may present challenges in terms of atom economy and the use of halogenated reagents, prompting the exploration of more sustainable and efficient synthetic strategies.

Future research could focus on the development of greener synthetic methods that minimize waste and utilize more environmentally benign reagents and conditions. tandfonline.com Drawing inspiration from recent advancements in quinoline (B57606) synthesis, several promising avenues can be explored:

Catalytic C-H Activation/Halogenation: A forward-thinking approach would involve the direct C-H bromination of a suitable precursor, bypassing the need for pre-functionalized substrates. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of quinolines, and adapting this methodology for regioselective bromination could offer a more atom-economical route. mdpi.com

Photocatalytic Approaches: Visible-light-mediated photocatalysis offers a green and efficient alternative for various organic transformations. organic-chemistry.org Developing a photocatalytic bromination of 2-methylquinolin-3-ol using a simple bromine source could reduce the reliance on traditional brominating agents and proceed under milder reaction conditions.

Flow Chemistry for Improved Efficiency and Safety: Implementing continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of reaction control, scalability, and safety, particularly for potentially hazardous reactions.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Reagents/Catalysts | Anticipated Advantages | Research Focus |

| Conventional Bromination | 2-methylquinolin-3-ol, NBS/Br₂ | Established method | Optimization of reaction conditions for higher yield and purity. |

| C-H Activation/Bromination | 2-methylquinolin-3-ol, Bromide source, Transition-metal catalyst (e.g., Pd, Ru, Co) | High atom economy, direct functionalization | Catalyst development, regioselectivity control. mdpi.com |

| Photocatalytic Bromination | 2-methylquinolin-3-ol, Bromide source, Photocatalyst (e.g., Eosin Y), Visible light | Mild reaction conditions, use of green energy source | Catalyst screening, optimization of light source and reaction time. mdpi.com |

| Flow Chemistry Synthesis | Continuous flow reactor | Enhanced safety, scalability, and process control | Reactor design, optimization of flow parameters. |

Table 1: Comparison of Synthetic Strategies for this compound. This table outlines current and potential future synthetic routes, highlighting their respective advantages and areas for further research.

New Catalytic Approaches for Transformation of this compound

The bromine atom at the C4-position of this compound is a key functional handle for introducing molecular diversity through cross-coupling reactions. While palladium-catalyzed reactions such as Suzuki-Miyaura coupling are likely feasible, there is considerable scope for exploring new catalytic systems to enhance the efficiency, substrate scope, and sustainability of these transformations.

Future research in this area could target:

Earth-Abundant Metal Catalysis: Replacing precious metal catalysts like palladium with more abundant and less expensive metals such as iron, copper, or nickel is a major goal in sustainable chemistry. mdpi.com Developing robust iron- or copper-based catalytic systems for the cross-coupling of this compound with various coupling partners would be a significant advancement.

Dual Catalysis Systems: The combination of two different catalytic cycles in a single pot can enable novel transformations that are not possible with a single catalyst. For instance, a dual catalytic system involving a photocatalyst and a transition-metal catalyst could allow for novel C-C and C-heteroatom bond formations at the C4-position under mild conditions.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of asymmetric catalytic methods for the transformation of this compound would be highly valuable, particularly for applications in medicinal chemistry.

| Catalytic Approach | Potential Catalysts | Target Transformations | Potential Impact |

| Palladium-Catalyzed Cross-Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Suzuki, Sonogashira, Buchwald-Hartwig | Established for bromoarenes, applicable for diversification. mdpi.com |

| Earth-Abundant Metal Catalysis | Fe, Cu, Ni complexes | Suzuki-type, C-N and C-O couplings | Reduced cost, increased sustainability. mdpi.com |

| Dual Photoredox/Transition-Metal Catalysis | Ru or Ir-based photocatalysts with Ni or Pd catalysts | Novel C-C and C-X bond formations | Access to new chemical space under mild conditions. |

| Asymmetric Cross-Coupling | Chiral ligands with transition metals | Synthesis of enantiomerically enriched derivatives | Important for the development of chiral drugs. |

Table 2: Potential Catalytic Approaches for the Transformation of this compound. This table summarizes promising catalytic methods that could be explored to expand the synthetic utility of the target compound.

Exploration of Underexplored Reaction Pathways

Beyond the well-established reactivity of the bromo group, there are several underexplored reaction pathways that could lead to novel derivatives of this compound. The interplay between the hydroxyl, methyl, and bromo substituents on the quinoline core could give rise to unique chemical reactivity.

Future research could investigate:

Reactions at the C3-hydroxyl group: While the hydroxyl group can undergo standard reactions like etherification and esterification, its influence on the reactivity of the adjacent bromo group warrants further investigation. For instance, intramolecular cyclization reactions involving the hydroxyl group could lead to the formation of novel fused heterocyclic systems.

Functionalization of the C2-methyl group: The methyl group at the C2-position could be a site for functionalization through, for example, radical-mediated reactions or condensation with aldehydes to form styryl derivatives.

Displacement of the Bromo Group via Alternative Mechanisms: While nucleophilic aromatic substitution of the bromo group is expected, exploring alternative displacement mechanisms, such as those involving radical intermediates or transition-metal-free conditions, could provide access to a different range of products.

Advanced Methodologies for Structural and Mechanistic Elucidation

A thorough understanding of the structure-reactivity relationships of this compound and its derivatives is crucial for the rational design of new synthetic routes and functional molecules. While standard analytical techniques such as NMR and mass spectrometry are indispensable, the application of more advanced methodologies can provide deeper insights.

Future perspectives in this area include:

In-situ Spectroscopic Studies: Utilizing in-situ spectroscopic techniques, such as ReactIR or in-situ NMR, can provide real-time monitoring of reactions involving this compound. This can help in identifying transient intermediates and elucidating reaction mechanisms.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and understand the electronic properties of this compound and its derivatives. mdpi.com This can guide experimental design and lead to a more profound understanding of its chemical behavior.

Advanced Mass Spectrometry Techniques: The use of advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, can aid in the separation and characterization of complex reaction mixtures and provide detailed structural information on novel derivatives.

| Methodology | Application | Expected Insights |

| In-situ FTIR (ReactIR) | Real-time monitoring of reactions | Identification of transient intermediates, kinetic profiling. |

| In-situ NMR Spectroscopy | Mechanistic studies of catalytic cycles | Observation of catalyst resting states and intermediates. |

| Density Functional Theory (DFT) | Modeling of reaction mechanisms and electronic properties | Prediction of reactivity, understanding of substituent effects. mdpi.com |

| X-ray Crystallography | Unambiguous determination of solid-state structure | Precise bond lengths, bond angles, and intermolecular interactions. |

| Ion Mobility-Mass Spectrometry | Separation and characterization of isomers and complex mixtures | Enhanced structural elucidation of reaction products. |

Table 3: Advanced Methodologies for the Study of this compound. This table highlights advanced analytical and computational tools that can be leveraged for a deeper understanding of the chemistry of the target compound.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-methylquinolin-3-ol under laboratory conditions?

The compound is typically synthesized via bromination of 2-methylquinolin-3-ol using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. Key parameters include reaction temperature (room temperature to 40°C) and stoichiometric control of brominating agents. For higher yields, NBS is preferred due to reduced side reactions compared to elemental bromine. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at C4, methyl at C2, hydroxyl at C3).

- HPLC/MS : Assess purity (>95%) and molecular weight (238.08 g/mol).

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (e.g., InChI Key: KJLMRQHMWOMEST-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions compared to other quinoline derivatives?

The bromine at C4 acts as a reactive site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the hydroxyl group at C3 enhances solubility for catalytic systems. Compared to 4-bromoquinoline (lacking hydroxyl/methyl groups), this compound exhibits higher regioselectivity in Pd-catalyzed reactions due to steric and electronic effects. For example, coupling with arylboronic acids yields 4-aryl derivatives with >80% efficiency under mild conditions .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies in antimicrobial or anticancer efficacy may arise from:

- Assay Conditions : Variations in bacterial strains (e.g., MIC for E. coli vs. S. aureus).

- Cellular Models : Differences in cancer cell line sensitivity (e.g., HeLa vs. A549).

- Concentration Ranges : Dose-dependent effects (e.g., apoptosis induction at μM vs. mM levels). Standardize protocols using enzyme-specific assays (e.g., DNA gyrase inhibition for antimicrobial activity) and orthogonal validation (e.g., caspase-3 activation for apoptosis) .

Q. What in vitro assays are most effective for evaluating the anticancer potential of this compound?

- Cell Viability Assays : MTT or resazurin-based tests to determine IC₅₀ values.

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation.

- Target Validation : Western blotting for key pathways (e.g., Bcl-2/Bax ratio modulation) .

Methodological and Mechanistic Insights

Q. How does the electronic configuration of this compound contribute to its utility in organic semiconductor research?

The planar quinoline ring and hydroxyl group enable π-π stacking and hydrogen bonding, critical for forming stable thin films in OLEDs. Studies show enhanced luminescence when incorporated into polymer matrices (e.g., 20% efficiency gain in green-emitting devices). Characterization via UV-Vis and cyclic voltammetry confirms a bandgap of ~3.1 eV, suitable for electron transport layers .

Q. What catalytic applications leverage this compound as a ligand or intermediate?

The compound acts as a ligand in Pd-catalyzed cross-coupling reactions, improving yield and selectivity (e.g., 92% yield in Buchwald-Hartwig amination). Its hydroxyl group coordinates with metals like Cu or Ru, facilitating C–H activation in asymmetric synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.